3-Methylbenzo[c]isoxazole
Overview
Description
3-Methylbenzo[c]isoxazole is a heterocyclic compound with the molecular formula C8H7NO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has a diverse range of biological targets. The compound’s primary targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions result in changes to the function of the target proteins or enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Benzoxazole derivatives, including 3-Methyl-2,1-benzoxazole, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit the activity of DNA topoisomerases, which are crucial for DNA replication, transcription, and repair . They can also inhibit protein kinases, which play key roles in cell signaling . By targeting these enzymes, 3-Methyl-2,1-benzoxazole can disrupt the normal functioning of these pathways, leading to various downstream effects.
Pharmacokinetics
The bioavailability of benzoxazole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
The result of the action of 3-Methyl-2,1-benzoxazole can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have shown potent anticancer activity . They can also exhibit antimicrobial activity, with some derivatives showing high activity against certain bacterial and fungal species .
Action Environment
The action, efficacy, and stability of 3-Methyl-2,1-benzoxazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of benzoxazole derivatives against certain bacterial species . More research is needed to fully understand how different environmental factors influence the action of 3-Methyl-2,1-benzoxazole.
Biochemical Analysis
Biochemical Properties
3-Methyl-2,1-benzoxazole, like other benzoxazole derivatives, has been found to exhibit antimicrobial, antifungal, and anticancer activities . These properties suggest that 3-Methyl-2,1-benzoxazole interacts with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated.
Cellular Effects
In cellular systems, 3-Methyl-2,1-benzoxazole has been shown to have effects on various types of cells. For instance, benzoxazole derivatives have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line
Molecular Mechanism
Benzoxazole derivatives are known to interact with biological targets such as DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . These interactions can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
3-Methyl-2,1-benzoxazole may be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and cofactors
Preparation Methods
The synthesis of 3-Methylbenzo[c]isoxazole can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the [2+3] cycloaddition reaction of nitrile oxides with olefins is a widely used approach . Additionally, metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-Methylbenzo[c]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like manganese dioxide and copper chloride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield different substituted isoxazoles .
Scientific Research Applications
3-Methylbenzo[c]isoxazole has a wide range of applications in scientific research. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its unique structure allows for the development of new derivatives with diverse biological activities. Additionally, it is used in the synthesis of other heterocyclic compounds, contributing to the advancement of chemical and life sciences .
Comparison with Similar Compounds
3-Methylbenzo[c]isoxazole can be compared with other similar compounds, such as 3,5-disubstituted isoxazoles and benzoxazoles . These compounds share a similar heterocyclic structure but differ in their substituents and biological activities. The unique properties of this compound, such as its specific substitution pattern, make it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
3-methyl-2,1-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)9-10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQDGMRYMRFKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295026 | |
Record name | 3-methyl-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-53-1 | |
Record name | NSC99340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.